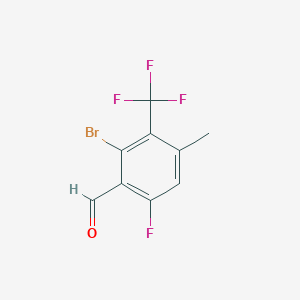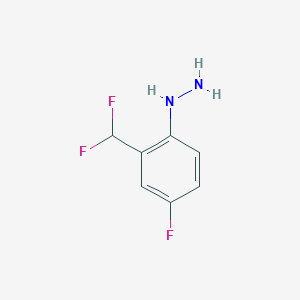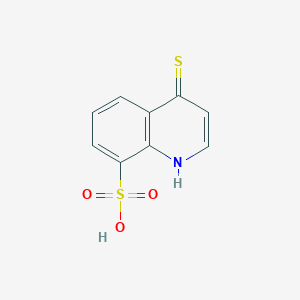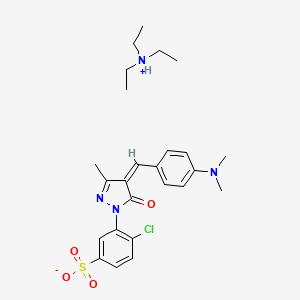
3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with p-tolualdehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of inflammatory mediators or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1-phenyl-3-pyrazolin-5-one: Known for its anti-inflammatory properties.
1-Phenyl-3-methyl-5-pyrazolone: Used as an analgesic and antipyretic agent.
4-Aminoantipyrine: Utilized in biochemical assays and as an analgesic.
Uniqueness
3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one is unique due to its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other pyrazolones. Its unique substituents may influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.
Propiedades
Número CAS |
308101-33-9 |
|---|---|
Fórmula molecular |
C19H18N2O |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
(4E)-5-methyl-4-[1-(4-methylphenyl)ethylidene]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C19H18N2O/c1-13-9-11-16(12-10-13)14(2)18-15(3)20-21(19(18)22)17-7-5-4-6-8-17/h4-12H,1-3H3/b18-14+ |
Clave InChI |
LMOSQSYDXLAQPA-NBVRZTHBSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)/C |
SMILES canónico |
CC1=CC=C(C=C1)C(=C2C(=NN(C2=O)C3=CC=CC=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


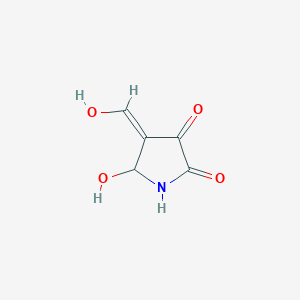
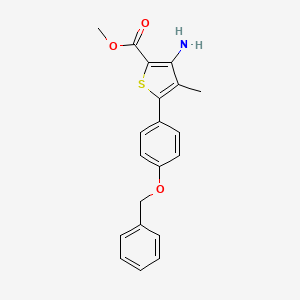
![2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12875235.png)
![(1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875236.png)
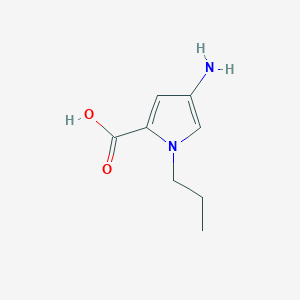
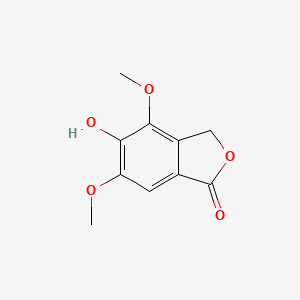
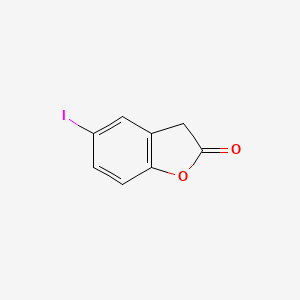
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxamide](/img/structure/B12875284.png)

![5-Isoxazoleacetic acid, 3-[1,1'-biphenyl]-4-yl-4,5-dihydro-](/img/structure/B12875298.png)
